螺-噁唑烷

描述

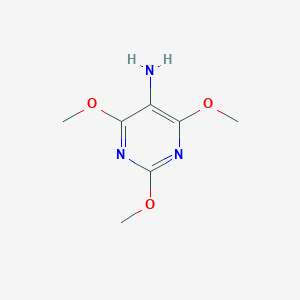

Spiro-oxazolidine is a type of oxazolidinone, which is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group .

Synthesis Analysis

The synthesis of spiro-oxazolidine involves various methodologies. One of the key synthetic steps is iodocyclization . Another approach involves one-pot multi-component catalyst-free reactions utilizing aryl aldehydes and α-amino acids .

Molecular Structure Analysis

Spiro-oxazolidine systems are of great interest in modern organic, medicinal, and natural product chemistry . This type of framework has been found as a core structure of many alkaloids with promising pharmacological activity .

Chemical Reactions Analysis

Oxazolidinones can act as bioisosteres of different chemical groups, e.g., carbamates, thiocarbamates, ureas, and amides . This structural similarity between oxazolidinones and the aforementioned groups confers on the former certain critical drug-like characteristics such as the formation of hydrogen bonds with amino acid residues and a higher metabolic and chemical stability .

Physical And Chemical Properties Analysis

Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity .

科学研究应用

源自芳烷基酮的螺-噁唑烷二酮是体外和体内的有效醛糖还原酶抑制剂,在药物化学中具有潜在应用 (Schnur, Sarges, & Peterson, 1982).

已开发出通过有机催化级联羟醛缩合反应构建螺[噁唑烷-2-硫酮-噁吲哚],展示了螺-噁唑烷在合成复杂分子中的多功能性 (Chen et al., 2013).

已从 17-酮类固醇合成了螺[雄甾-4-烯-17α,5'-噁唑烷]-2',3,4'-三酮及其变体(潜在的生物活性螺环),证明了螺-噁唑烷在类固醇化学中的潜力 (Ginanneschi et al., 1990).

在胍基化阳离子介导的氮丙啶化反应中鉴定出螺咪唑烷-噁唑烷中间体,揭示了该化合物在化学合成中的作用 (Disadee et al., 2006).

合成了螺(噁唑烷二酮)的新家族,扩大了螺-噁唑烷衍生物的多样性 (Wrobel & Dietrich, 1994).

螺-噁唑烷的可逆分子内反应被用于设计具有显着发射位移的 pH 探针,证明了其在生物工具开发中的实用性 (Zhang et al., 2020).

合成了螺[1,3,4,6,7,11b-六氢-2H-苯并[a]喹喔啉-2, 5'-噁唑烷-2'-酮],并显示出具有降压活性,表明在药理学应用中的潜力 (Caroon et al., 1983).

合成了新型醛固酮阻断剂 17-螺-噁唑烷酮衍生物,表明了其在内分泌研究中的潜力 (Sólyom, Szilágyi, & Toldy, 1980).

螺铵盐噁唑烷-3-螺-1'-吡咯烷四氟硼酸盐 (OPBF4) 被开发为电化学双层电容器的新型电解质,展示了该化合物在能量存储中的应用 (Devarajan et al., 2009).

N-甲基螺[蒽-噁唑烷] 与螺[环丙烷-3,3'-吲哚啉]-2-酮反应形成相应的螺[吡咯烷-3,3'-吲哚啉]-2-酮,促进了有机化学中的合成方法 (Buev, Moshkin, & Sosnovskikh, 2018).

安全和危害

According to the safety data sheets, personal protective equipment should be used to avoid dust formation . In case of inhalation, the victim should be moved into fresh air . If the substance comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

未来方向

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

属性

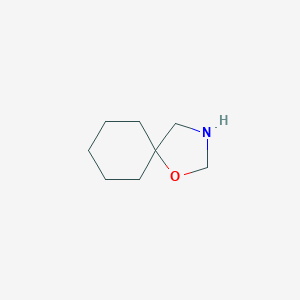

IUPAC Name |

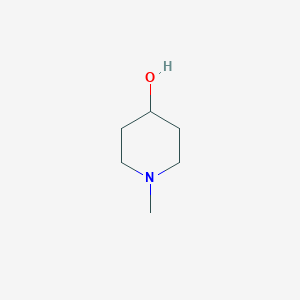

1-oxa-3-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-9-7-10-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDXYWDQNDKHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170062 | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro-oxazolidine | |

CAS RN |

176-95-4 | |

| Record name | Spiro-oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)

![Dibenzo[a,j]coronene](/img/structure/B91102.png)